molecular formula C5H7ClN2O3 B2744024 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride CAS No. 1909314-20-0

2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride

Cat. No.: B2744024
CAS No.: 1909314-20-0
M. Wt: 178.57
InChI Key: LMPMTRSFYPMNNR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imidazole ring can be reduced to form saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or organometallic reagents.

Major Products:

    Oxidation: Formation of 2-oxo-2-(1H-imidazol-4-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(1H-imidazol-4-yl)ethanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-4-acetic acid: A related compound with similar structural features.

    2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride: A methylated derivative.

Uniqueness: 2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride is unique due to the presence of both a hydroxy group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-2-(1H-imidazol-5-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.ClH/c8-4(5(9)10)3-1-6-2-7-3;/h1-2,4,8H,(H,6,7)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPMTRSFYPMNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-20-0
Record name 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride
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